

A Comparative Guide to the Reproducibility of MD-265 Experimental Results

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Compound of Interest		
Compound Name:	MD-265	
Cat. No.:	B15544086	Get Quote

This guide provides a comprehensive comparison of the experimental data for the PROTAC MDM2 degrader, **MD-265**, alongside its precursor, MD-224, and relevant MDM2 inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate the reproducibility of key findings.

In Vitro Efficacy: Cell Growth Inhibition

MD-265 demonstrates potent inhibition of cell growth in leukemia cell lines with wild-type p53. [1][2] Its efficacy is significantly greater than that of the MDM2 inhibitor MI-1063.[1]

MD-265 RS4;11 0.7[1] W	Wild-type
MD-224 RS4;11 2[1] W	Wild-type
MI-1063 RS4;11 179[1] W	Wild-type
MD-265 MV4;11 2[1] W	Wild-type
MD-224 MV4;11 7[1] W	Wild-type
MI-1063 MV4;11 93[1] W	Wild-type
MD-265 RS4;11Mut No activity M	Mutated





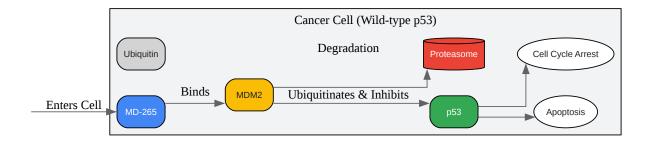
In Vivo Efficacy: Leukemia Xenograft Model

In a leukemia xenograft model using RS4;11 cells, **MD-265** achieved complete and persistent tumor regression without observable toxicity.[1][2] A 25 mg/kg dose of **MD-265** administered every other day for two weeks was sufficient to induce complete tumor regression.[1] Notably, after only a single dose, tumor size was reduced by over 70%, and tumors were unmeasurable after the second dose.[1] This complete regression was durable, with all mice remaining tumor-free 34 days after the final dose.[1] In comparison, a higher dose of 50 mg/kg of MD-224 was required to achieve a similar outcome.[1]

Furthermore, weekly administration of **MD-265** at 25 mg/kg or 50 mg/kg significantly improved the median survival of mice in a disseminated leukemia model by at least 24.5 days.[1]

Mechanism of Action: MDM2 Degradation and p53 Activation

MD-265 is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the MDM2 protein.[1][3] This leads to the activation of the p53 tumor suppressor pathway in cancer cells with wild-type p53.[1] MD-265 effectively depleted MDM2 protein in cancer cells at concentrations as low as 1 nM.[1][2]



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MD-265 Mechanism of Action

Experimental Protocols



Cell Viability Assay

A common method for assessing cell viability is the MTT assay.

- Cell Seeding: Seed leukemia cells (e.g., RS4;11, MV4;11) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Compound Treatment: Treat the cells with serial dilutions of MD-265, MD-224, or a control compound for 72 hours.
- MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

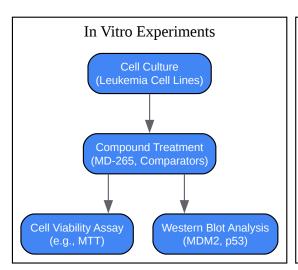
Western Blotting for MDM2 and p53

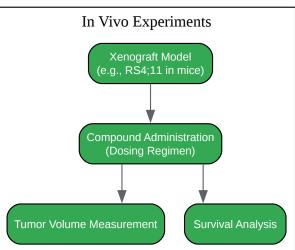
Western blotting is used to detect changes in protein levels.

- Cell Lysis: Treat cells with the desired compounds for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Separate 20-40 μg of protein from each sample on a 4-20% SDSpolyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.



- Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.





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General Experimental Workflow

Animal Xenograft Studies

In vivo efficacy is assessed using xenograft models.

- Cell Implantation: Subcutaneously inject approximately 5-10 million RS4;11 cells into the flank of immunodeficient mice.
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization and Treatment: Randomize the mice into treatment and control groups.
 Administer MD-265, MD-224, or vehicle control according to the specified dosing schedule



(e.g., intraperitoneally).

- Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
- Monitoring: Monitor the body weight and general health of the mice throughout the study.
- Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study period. For survival studies, monitor until the defined endpoint.

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